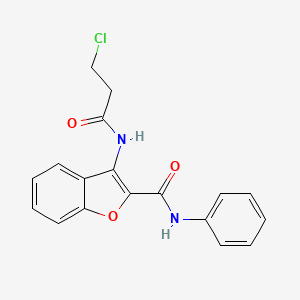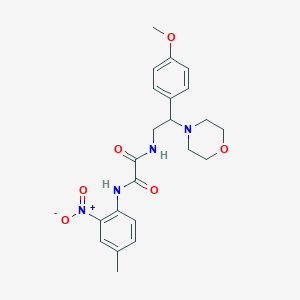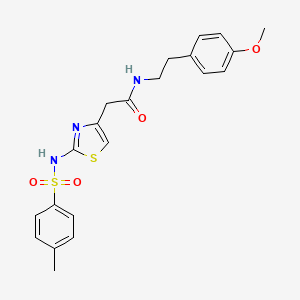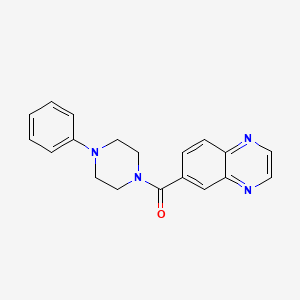![molecular formula C20H20N4O3S B2815046 1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 841209-36-7](/img/structure/B2815046.png)
1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrroloquinoxalines, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR), which are known to promote cell survival and growth. It has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the levels of inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and anti-oxidant agent.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine in lab experiments include its high potency and specificity towards cancer cells, as well as its potential as a multi-targeted agent for cancer therapy. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the toxicity and side effects of this compound need to be further evaluated in preclinical studies.
Future Directions
Several future directions for research on 1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be identified. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the toxicity and side effects of this compound in preclinical studies.
3. Investigation of the potential of this compound as a sensitizer for radiation therapy in cancer treatment.
4. Exploration of the mechanism of action of this compound in different cancer types and inflammatory diseases.
5. Development of novel formulations and delivery systems to improve the bioavailability and pharmacokinetics of this compound.
Conclusion:
This compound is a promising chemical compound with potential therapeutic applications in cancer and inflammatory diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of this compound and to overcome its limitations.
Synthesis Methods
The synthesis of 1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be achieved through a multi-step process involving the condensation of 2-amino-3-chloropyrrolo[2,3-b]quinoxaline with 3-methoxypropylamine, followed by the reaction with phenylsulfonyl chloride. This method has been reported in several research articles, and the yield and purity of the compound can be optimized through modifications in reaction conditions.
Scientific Research Applications
The potential therapeutic applications of 1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine have been explored in several research studies. This compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-27-13-7-12-24-19(21)18(28(25,26)14-8-3-2-4-9-14)17-20(24)23-16-11-6-5-10-15(16)22-17/h2-6,8-11H,7,12-13,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFPASBLFFIPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2814968.png)
![N-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide](/img/structure/B2814970.png)
![3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2814971.png)


![4-Fluoro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2814978.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2814982.png)
![N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2814983.png)

